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molecular formula C10H13NO3 B1214522 5-Butoxypicolinic acid CAS No. 62724-83-8

5-Butoxypicolinic acid

Cat. No. B1214522
M. Wt: 195.21 g/mol
InChI Key: XXOUHKWIQVEQIH-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

Sodium hydride (50% in oil, 250 mg) was added to benzhydryl 5-hydroxypyridine-2-carboxylate (2.0 g) dissolved in DMF (20 ml) and, after gas evolution ceased, 1-bromobutane (0.72 g) was added. The mixture was heated at 90° C. for 6 hours. It was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was hydrogenated in analogy to method B. This resulted in the product with the molecular weight of 195.22 (C10H13NO3); MS (ESI): 196 (M+H+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
benzhydryl 5-hydroxypyridine-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12]C(C2C=CC=CC=2)C2C=CC=CC=2)=[O:11])=[N:8][CH:9]=1.Br[CH2:27][CH2:28][CH2:29][CH3:30]>CN(C=O)C.O>[CH2:27]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1)[CH2:28][CH2:29][CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Na+]
Name
benzhydryl 5-hydroxypyridine-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
BrCCCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 195.22 (C10H13NO3)

Outcomes

Product
Name
Type
Smiles
C(CCC)OC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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